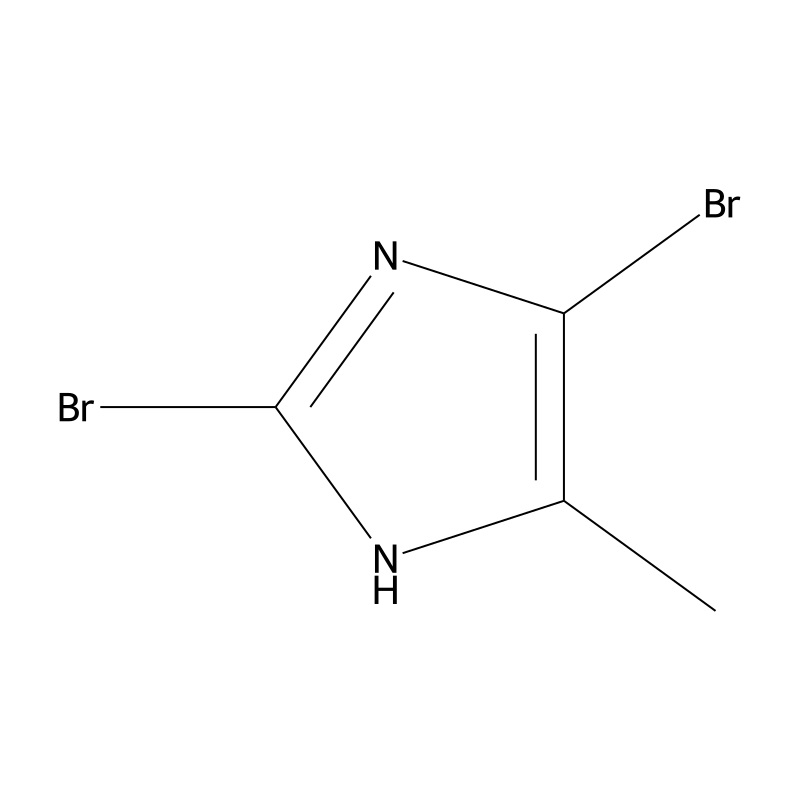

2,5-Dibromo-4-methylimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Imidazoles are used in a wide range of scientific fields, including organic chemistry, medicinal chemistry, and material science . They are often used as building blocks in the synthesis of more complex molecules . The specific methods of application or experimental procedures would depend on the particular application and the other reagents and conditions used in the reaction .

2,5-Dibromo-4-methylimidazole is a brominated derivative of imidazole, characterized by the molecular formula C₄H₄Br₂N₂. This compound features two bromine atoms located at the 2 and 5 positions and a methyl group at the 4 position of the imidazole ring. Its unique structure imparts distinctive chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and materials science.

- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, leading to the formation of various substituted imidazoles.

- Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic compounds.

- Condensation Reactions: This compound can react with aldehydes or ketones under acidic or basic conditions to form imines or other derivatives.

For example, reactions involving nucleophilic attack on the bromine sites can yield products useful in synthesizing pharmaceuticals or agrochemicals .

Research indicates that 2,5-dibromo-4-methylimidazole exhibits biological activity, particularly in antimicrobial and antifungal contexts. Its structure allows it to interact with biological targets effectively. Studies have shown that related imidazole derivatives often possess activity against various pathogens, suggesting potential applications in treating infections .

Several synthesis methods have been reported for 2,5-dibromo-4-methylimidazole:

- Bromination of Imidazole: The compound can be synthesized through direct bromination of 4-methylimidazole using bromine or brominating agents in suitable solvents.

- Three-component reactions: A method involving the reaction of a suitable substrate with ammonium acetate and aryl aldehydes has been reported as an efficient route .

- Microwave-assisted synthesis: This technique allows for rapid synthesis under solvent-free conditions, enhancing yield and purity .

These methods highlight the versatility and efficiency of synthesizing this compound.

2,5-Dibromo-4-methylimidazole finds applications in various domains:

- Pharmaceuticals: Its derivatives are investigated for potential use as antifungal agents.

- Agricultural Chemicals: The compound may serve as a precursor for agrochemicals due to its biological activity.

- Material Science: It is explored for use in developing new materials with specific properties due to its unique structural characteristics .

Interaction studies of 2,5-dibromo-4-methylimidazole focus on its reactivity with biological molecules. Research has indicated that it can interact with enzymes and receptors, influencing biological pathways. These studies are crucial for understanding its potential therapeutic applications and toxicity profiles.

Several compounds share structural similarities with 2,5-dibromo-4-methylimidazole. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Methylimidazole | Methyl group at position 4 | Basic properties; used in pharmaceuticals |

| 2-Bromo-4-methylimidazole | Bromine at position 2 | Less reactive than dibrominated variant |

| 1-Methyl-2-bromoimidazole | Methyl group at position 1 | Different reactivity profile |

| 2,4-Dibromoimidazole | Two bromines at positions 2 and 4 | Higher reactivity; potential for diverse applications |

The presence of two bromine atoms in 2,5-dibromo-4-methylimidazole enhances its reactivity compared to its mono-brominated counterparts, making it more versatile for synthetic applications while also influencing its biological activity .